molecular formula C14H12ClN5O4 B11651800 8-Chloro-1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 1604-79-1

8-Chloro-1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11651800
CAS No.: 1604-79-1
M. Wt: 349.73 g/mol
InChI Key: XKRHRNHJGNHEPT-UHFFFAOYSA-N
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Description

8-Chloro-1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to a benzyl precursor.

    Alkylation: Attachment of the benzyl group to a purine derivative.

    Chlorination: Introduction of the chlorine atom at the 8-position of the purine ring.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, alkyl halides for alkylation, and thionyl chloride for chlorination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could produce a variety of substituted purines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying purine metabolism and enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to biologically active purines.

    Industry: Use in the development of advanced materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Chloro-1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione would depend on its specific interactions with molecular targets. In a biological context, it might interact with enzymes involved in purine metabolism or DNA synthesis, potentially inhibiting their activity. The nitrobenzyl group could also play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory medicine.

Uniqueness

8-Chloro-1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the nitrobenzyl group and the chlorine atom, which confer distinct chemical properties and potential biological activities compared to other purine derivatives.

Properties

CAS No.

1604-79-1

Molecular Formula

C14H12ClN5O4

Molecular Weight

349.73 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C14H12ClN5O4/c1-17-11-10(12(21)18(2)14(17)22)19(13(15)16-11)7-8-3-5-9(6-4-8)20(23)24/h3-6H,7H2,1-2H3

InChI Key

XKRHRNHJGNHEPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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